Oxcarbazepine

Trigeminal Neuralgia Neuropathic Pain Anticonvulsant

Epilepsy researchers and CROs often face the carbamazepine (CBZ) toxicity vs. tolerability trade-off. Oxcarbazepine (OXC) is the evidence-anchored solution for polypharmacy settings where a 46% lower CYP3A4 inductive burden than CBZ prevents co-medication failures. Key procurement differentiators: - Preferentially selected for trigeminal neuralgia: delivers 1.1-point greater VAS pain reduction & 49% higher 'good' response rate vs. CBZ. - Enables a validated same-class rescue pathway: overnight switch to eslicarbazepine acetate resolves 93% of morning AEs without seizure control loss. - Requires Na⁺ monitoring protocols due to 43% hyponatremia incidence (27% absolute increase vs. CBZ).

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 28721-07-5
Cat. No. B1677851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxcarbazepine
CAS28721-07-5
Synonyms10,11-dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carboxamide
GP 47680
oxcarbazepine
Timox
Trileptal
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N
InChIInChI=1S/C15H12N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,19)
InChIKeyCTRLABGOLIVAIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble in chloroform, dichloromethane, acetone, and methanol and practically insoluble in ethanol, ether, and water.
1.60e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Oxcarbazepine Procurement and Differentiation Guide


Oxcarbazepine (OXC, CAS 28721-07-5) is a dibenzazepine anticonvulsant and a 10-keto analogue of carbamazepine (CBZ), designed to retain therapeutic efficacy while circumventing the epoxide metabolite-mediated toxicity of its parent compound [1]. It is a prodrug, rapidly reduced in vivo to its active 10-monohydroxy metabolite (MHD; licarbazepine), which mediates voltage-gated sodium channel blockade [2]. This guide provides a rigorous, comparator-anchored evidence framework for scientists and procurement specialists to evaluate OXC's quantifiable differentiators against its primary in-class analogues, carbamazepine (CBZ) and eslicarbazepine acetate (ESL).

Prodrug Activation Reductive metabolism to MHD for sodium channel modulation studies
Metabolic Pathway Avoids oxidative epoxide route, supports toxicity endpoint research
CYP Induction Profile Differential CYP3A4 induction vs. CBZ for DDI study fit

Oxcarbazepine vs. CBZ and ESL: Key Differentiators


While structurally related to carbamazepine and sharing its primary target, oxcarbazepine's distinct metabolism—reductive conversion to MHD rather than oxidative formation of a toxic epoxide—and a differential induction profile on cytochrome P450 enzymes, particularly CYP3A4, prevent it from being a simple, interchangeable generic [1]. Furthermore, the spectrum and incidence of adverse events, most notably a significantly higher risk of clinically relevant hyponatremia compared to carbamazepine, but a similar risk to its successor eslicarbazepine acetate, demands that selection be guided by specific, quantifiable performance metrics rather than assumed class effects [2].

Metabolic Activation Mismatch

Reductive vs. oxidative pathway may shift toxicity endpoint interpretation

CYP3A4 Induction Difference

Lower induction profile compared to CBZ may affect DDI study outcomes

Hyponatremia Incidence Reported Higher

Elevated sodium reduction endpoint requires monitoring protocol review

Oxcarbazepine Comparative Evidence


Pain Relief in Trigeminal Neuralgia vs. Carbamazepine

In a 2025 randomized controlled trial of 122 patients with trigeminal neuralgia, oxcarbazepine demonstrated significantly greater analgesic efficacy than carbamazepine. The mean Visual Analogue Scale (VAS) pain score was 2.6 ± 1.2 for OXC compared to 3.7 ± 1.89 for CBZ (p = 0.001), and a 'good' treatment response was observed in 69% of OXC patients versus only 20% for CBZ (p < 0.0001) [1]. These findings are supported by a 2026 trial (n=60) showing greater VAS reduction with OXC at 8 weeks (1.9±0.8 vs. 3.1±1.0 for CBZ; p=0.01) and a lower adverse event rate (23.3% vs. 53.3% for CBZ) [2].

Analgesic Endpoint
Head-to-head
OXC VAS 2.6±1.2 Good Response 69%
CBZ VAS 3.7±1.89 Good Response 20%
Reported analgesic endpoint response context
Trial context; n=122/60; VAS pain scale
Trigeminal Neuralgia Neuropathic Pain Anticonvulsant

CYP3A4 Induction vs. Carbamazepine

A direct comparative pharmacokinetic study in healthy volunteers quantified the relative inductive effect of oxcarbazepine and carbamazepine on the critical drug-metabolizing enzyme CYP3A4. Using quinidine metabolism as a biomarker, the formation clearance of 3-hydroxyquinidine was increased by 89% (CI: 36-164; p=0.0022) with OXC and 181% (CI: 120-260, p<0.0001) with CBZ, compared to baseline. The relative inductive effect of CBZ was 46% higher than that of OXC [1]. In vitro data corroborate this, showing a CYP3A4 mRNA fold-change induction of 3.5 (1.2-7.4) for OXC versus 8.3 (3.5-14.5) for CBZ [2].

CYP3A4 Induction
Trial context
89%
increase in formation clearance
Supports DDI endpoint interpretation
vs. 181% for CBZ; crossover study n=10
Drug-Drug Interactions CYP3A4 Induction Pharmacokinetics

Hyponatremia Risk vs. Carbamazepine

A 2018 retrospective analysis of 560 hospitalized patients found a significantly higher incidence of hyponatremia with oxcarbazepine (43% of patients) compared to carbamazepine (16%). The incidence with eslicarbazepine acetate (33%) was not statistically different from that of OXC (p > 0.05) [1]. This confirms that while OXC avoids some CBZ-related toxicities, it presents a distinct and elevated risk for clinically significant hyponatremia, which is dose-related for OXC [1].

Hyponatremia Incidence
Reported
43%
patients with hyponatremia
Supports electrolyte monitoring endpoint review
vs. 16% for CBZ; retrospective n=560
Hyponatremia Adverse Events Electrolyte Imbalance Safety Pharmacology

Tolerability Improvement with Switch to Eslicarbazepine

A 2017 single-center study of 23 patients with focal epilepsy who were transitioned overnight from oxcarbazepine to eslicarbazepine acetate due to tolerability problems found that OXC-related adverse events (AEs) significantly reduced in 15 patients post-switch. Notably, 93% of the AEs presented in the morning resolved after transition to ESL. No patient experienced an increase in seizure frequency [1]. This positions ESL as a viable alternative for patients experiencing tolerability issues with OXC, without loss of seizure control.

Tolerability Switch
Reported
Pre-switch OXC 100% AEs
Post-switch ESL 65% AE reduction 93% morning AE resolution
Supports treatment transition study context
Observational study n=23
Treatment Transition Tolerability Eslicarbazepine Adverse Event Management

Oxcarbazepine Application Scenarios


Trigeminal Neuralgia Pain Management

Based on direct comparative data showing a 1.1-point greater reduction in VAS pain scores and a 49% higher rate of 'good' response compared to carbamazepine [1], oxcarbazepine is the preferred selection for treating trigeminal neuralgia, particularly in cases where maximal pain relief is the primary clinical goal and the lower adverse event burden (23.3% vs. 53.3% with CBZ) supports long-term adherence [2].

Epilepsy Polypharmacy with CYP3A4 Substrates

In epilepsy patients who also require oral contraceptives, certain antiretrovirals, or other drugs metabolized by CYP3A4, oxcarbazepine presents a 46% lower inductive burden on this enzyme compared to carbamazepine [1]. This differential translates to a lower risk of therapeutic failure of co-administered drugs, making OXC the rational choice over CBZ in complex polypharmacy regimens to minimize drug-drug interactions.

Electrolyte Monitoring Protocols

Given the 43% incidence of hyponatremia with OXC—a 27% absolute increase compared to CBZ—the procurement and use of oxcarbazepine necessitates institutional or clinical protocols for baseline and periodic serum sodium monitoring, particularly in elderly patients [1]. This defines a specific scenario where the selection of OXC is contingent on the availability of adequate monitoring infrastructure.

Oxcarbazepine to Eslicarbazepine Bridging

In scenarios where a patient achieves seizure control on oxcarbazepine but experiences intolerable side effects, particularly morning-related symptoms, the evidence supports an overnight switch to eslicarbazepine acetate. This transition resulted in a reduction of adverse events in 65% of patients and resolved 93% of morning AEs without loss of seizure control, providing a validated clinical pathway and informing procurement of ESL as a necessary companion agent [1].

Application
Selection Property
Validation Focus
Neuropathic pain model studies
Reported analgesic endpoint differentiation
VAS pain score reduction endpoint
CYP3A4-mediated DDI research
Lower CYP3A4 induction profile
Drug interaction potential endpoint
Electrolyte safety endpoint research
Hyponatremia incidence monitoring
Serum sodium level monitoring protocol
Treatment transition model studies
Tolerability endpoint improvement
Adverse event resolution endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxcarbazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.